

4-Bromo-3-nitrobenzonitrile CAS number 89642-49-9 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-3-nitrobenzonitrile**

Cat. No.: **B1276805**

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-3-nitrobenzonitrile** (CAS: 89642-49-9)

Abstract: This technical guide provides a comprehensive overview of **4-Bromo-3-nitrobenzonitrile**, a key chemical intermediate. The document delves into its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its core reactivity. It is intended for researchers, chemists, and professionals in drug development and fine chemical manufacturing who utilize versatile building blocks for complex molecular architectures. The guide emphasizes the rationale behind its synthetic utility and provides practical, field-proven insights into its handling and application.

Introduction and Core Characteristics

4-Bromo-3-nitrobenzonitrile is a polysubstituted aromatic compound featuring a strategically arranged bromine atom, a nitro group, and a nitrile functionality on a benzene ring. This unique substitution pattern, particularly the electron-withdrawing nature of the nitro and nitrile groups, makes the compound an exceptionally valuable intermediate in organic synthesis.^[1] Its utility spans the synthesis of pharmaceuticals, dyes, and agricultural chemicals, where it serves as a foundational scaffold for building complex target molecules.^{[2][3]} The bromine atom is activated for nucleophilic aromatic substitution, while the nitro group offers a handle for reduction to an amine, opening diverse synthetic pathways.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **4-Bromo-3-nitrobenzonitrile** are critical for its handling, storage, and application in reactions. These properties are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	89642-49-9	
Molecular Formula	C ₇ H ₃ BrN ₂ O ₂	[2]
Molecular Weight	227.01 g/mol	[3]
Appearance	White to light yellow crystalline powder	
Melting Point	116-120 °C	[2] [4]
Boiling Point	~268.6 °C at 760 mmHg	[2] [3] [4]
Density	~1.8 g/cm ³	[2] [4]
Storage Temperature	2-8°C	[2]
SMILES String	[O-]--INVALID-LINK-- c1cc(ccc1Br)C#N	
InChI Key	FXRMUJPWDOLCLX- UHFFFAOYSA-N	


Table 2: Spectroscopic Data

Spectrum Type	Key Data Points	Source(s)
¹ H NMR	(300 MHz, DMSO-d ₆): δ 8.54 (s, 1H), 8.06 (d, J = 8.4 Hz, 1H), 7.99 (d, J = 8.4 Hz, 1H)	[1]
¹³ C NMR	(75 MHz, DMSO-d ₆): δ 150.4, 137.4, 136.6, 129.6, 119.6, 117.0, 112.6	[1]
Mass Spec (ESI-MS)	m/z 227.1 ([M+H] ⁺)	[1]

Synthesis Protocol: Electrophilic Nitration

The most common laboratory-scale synthesis of **4-Bromo-3-nitrobenzonitrile** involves the electrophilic aromatic substitution (nitration) of 4-bromobenzonitrile. The strong electron-withdrawing nature of the cyano group directs the incoming electrophile (the nitronium ion, NO_2^+) to the meta position (position 3).

Diagram: Synthesis Pathway

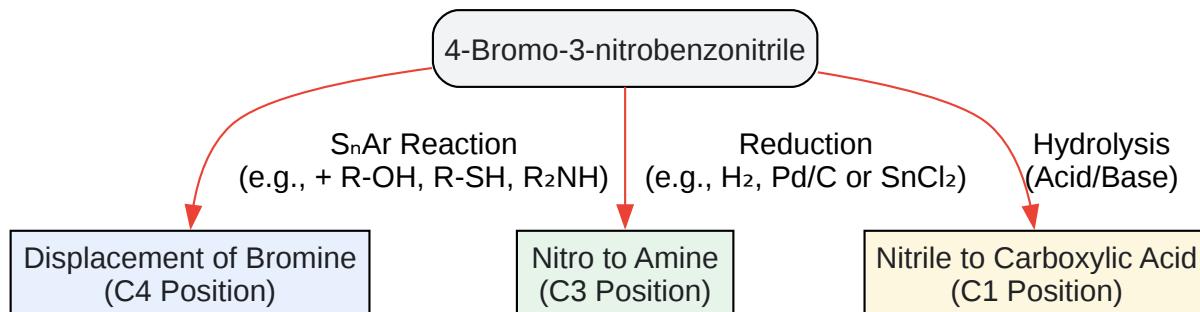
[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Bromo-3-nitrobenzonitrile** via nitration.

Step-by-Step Methodology

This protocol is adapted from established laboratory procedures.[\[1\]](#)

- Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add 4-bromobenzonitrile (4.0 g, 22 mmol).
- Addition of Reagents: Slowly and dropwise, add concentrated sulfuric acid (10 mL), followed by the cautious dropwise addition of concentrated nitric acid (6 mL). The causality here is critical: sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly


electrophilic nitronium ion (NO_2^+) necessary for the reaction. Maintaining a low temperature is essential to control the exothermic reaction and prevent over-nitration.

- Reaction Progression: Keep the mixture stirring at 0 °C for 30 minutes. Afterwards, remove the ice bath and allow the reaction to warm to room temperature, continuing to stir for an additional 2.5 hours to ensure completion.[1]
- Work-up and Isolation: Slowly pour the reaction mixture into a beaker containing ice water. This quenches the reaction and causes the organic product, which is insoluble in water, to precipitate out of the acidic solution.
- Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral (verifiable with pH paper). This step removes residual acids.
- Recrystallization: For higher purity, recrystallize the crude solid from an ethanol/water solvent mixture (e.g., 1:1 ratio). This process yields the final product as a white crystalline solid.[1]

Chemical Reactivity and Synthetic Utility

The synthetic value of **4-Bromo-3-nitrobenzonitrile** stems from the distinct reactivity of its three functional groups. The electron-withdrawing effects of the ortho-nitro group and para-cyano group strongly activate the C4 position (attached to bromine) towards nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$).

Diagram: Core Reactivity Pathways

[Click to download full resolution via product page](#)

Caption: Major reaction pathways for **4-Bromo-3-nitrobenzonitrile**.

- Nucleophilic Aromatic Substitution (S_NAr): The bromine at the C4 position is the most labile group for substitution. It can be readily displaced by a wide range of nucleophiles, including alkoxides, thiolates, and amines. This reaction is fundamental to its use as a building block, allowing for the introduction of diverse functionalities.
- Reduction of the Nitro Group: The nitro group at C3 can be selectively reduced to an amino group (-NH₂) using standard conditions, such as catalytic hydrogenation (H₂/Pd/C) or metal-acid systems (like SnCl₂/HCl). This transformation provides a crucial synthetic handle for subsequent reactions, such as diazotization or amide bond formation.
- Modification of the Nitrile Group: While more robust, the nitrile group can be hydrolyzed under strong acidic or basic conditions to form a carboxylic acid or an amide. This further expands the synthetic possibilities derived from this versatile scaffold.

Safety and Handling

Proper handling of **4-Bromo-3-nitrobenzonitrile** is essential due to its potential health hazards.

- Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.^[5] It is also known to cause skin and serious eye irritation.^{[5][6]}
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.^[5] Mandated PPE includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For handling the powder, a dust mask (e.g., type N95) is recommended.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically between 2-8°C.^[2] It is classified as a combustible solid.
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water.^[6]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6]
- Inhalation: Move the person to fresh air.[5][6]
- Ingestion: Rinse mouth and seek medical attention.[5]

Conclusion

4-Bromo-3-nitrobenzonitrile (CAS 89642-49-9) is a high-value chemical intermediate whose utility is derived from its unique trifunctionalized structure. The interplay between the bromo, nitro, and cyano groups provides a robust platform for a variety of chemical transformations, most notably nucleophilic aromatic substitution and nitro group reduction. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective and safe utilization in the development of novel pharmaceuticals, advanced materials, and specialized agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BROMO-3-NITROBENZONITRILE | 89642-49-9 [chemicalbook.com]
- 2. Cas 89642-49-9,4-BROMO-3-NITROBENZONITRILE | lookchem [lookchem.com]
- 3. nbinfo.com [nbinfo.com]
- 4. 4-Bromo-3-nitrobenzonitrile | CAS#:89642-49-9 | Chemsoc [chemsoc.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [4-Bromo-3-nitrobenzonitrile CAS number 89642-49-9 properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276805#4-bromo-3-nitrobenzonitrile-cas-number-89642-49-9-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com